molecular formula C8H8NO2- B8415963 4-Picolylacetate

4-Picolylacetate

Cat. No. B8415963
M. Wt: 150.15 g/mol
InChI Key: WSXGQYDHJZKQQB-UHFFFAOYSA-M
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Patent
US04535084

Procedure details

4-Picolylacetate (300 g., 87% pure) was combined with 3.0 l. of 48% hydrobromic acid. A spontaneous exotherm occurred, the temperature rising from 26° to 42° C. The mixture was heated to reflux and refluxed for about 1 hour (pot temperature 124° C.). The reaction mixture was then concentrated in vacuo to yield a gummy solid which was dissolved in 1500 ml. of absolute alcohol. Crude hydrobromide salt (379 g.) crystallized on chilling and was recovered by filtration. Purified 4-picolylbromide hydrobromide (33.1 g., m.p. 187.5°-189° C.) was obtained by recrystallization of 50 g. of crude from absolute alcohol.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7]CC([O-])=O)=[CH:3][CH:2]=1.[BrH:12]>>[BrH:12].[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][Br:12])=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
124 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising from 26° to 42° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a gummy solid which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 1500 ml
CUSTOM
Type
CUSTOM
Details
Crude hydrobromide salt (379 g.) crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on chilling
FILTRATION
Type
FILTRATION
Details
was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
Br.N1=CC=C(C=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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